2-bromo-N-hydroxybenzamide
Overview
Description
2-bromo-N-hydroxybenzamide is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a bromine atom and a hydroxylamine group attached to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-bromo-N-hydroxybenzamide involves the reaction of hydroxylamine hydrochloride with a methyl ester of the corresponding acid . The process typically includes the following steps:
- Dissolving hydroxylamine hydrochloride in hot methanol.
- Adding potassium hydroxide in methanol to the solution and cooling it to 0°C.
- Adding the methyl ester of the acid and incubating the mixture at room temperature for 20 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-hydroxybenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The hydroxylamine group can participate in redox reactions.
Condensation reactions: The compound can form condensation products with other reactive species.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the hydroxylamine group.
Scientific Research Applications
2-bromo-N-hydroxybenzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine atom and hydroxylamine group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-hydroxybenzamide
- 2-fluoro-N-hydroxybenzamide
- 2-iodo-N-hydroxybenzamide
Comparison
Compared to its analogs, 2-bromo-N-hydroxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s chemical properties and its ability to form specific interactions with enzymes and proteins.
Properties
IUPAC Name |
2-bromo-N-hydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPGONYSPBZNAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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